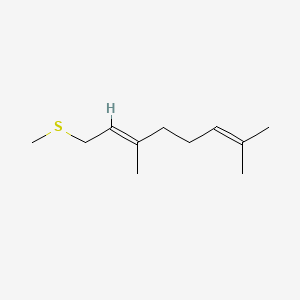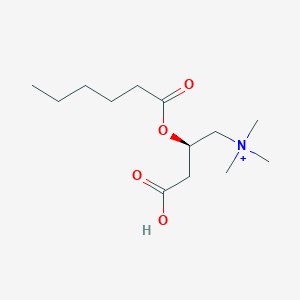
(R)-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium is a complex organic compound with a unique structure that includes a carboxylic acid group, a hexanoyloxy group, and a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Quaternization: The trimethylammonium group is introduced through quaternization reactions, where a tertiary amine reacts with an alkyl halide.
Carboxylation: The carboxylic acid group is often introduced through carboxylation reactions, which can involve the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and quaternization processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hexanoyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising compound for therapeutic development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium involves its interaction with specific molecular targets. The trimethylammonium group allows it to bind to negatively charged sites on proteins and enzymes, modulating their activity. The hexanoyloxy group can interact with hydrophobic regions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Carboxy-2-(acetyloxy)-N,N,N-trimethylpropan-1-aminium
- ®-3-Carboxy-2-(butanoyloxy)-N,N,N-trimethylpropan-1-aminium
- ®-3-Carboxy-2-(octanoyloxy)-N,N,N-trimethylpropan-1-aminium
Uniqueness
®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium is unique due to the presence of the hexanoyloxy group, which imparts specific hydrophobic properties. This makes it distinct from similar compounds with shorter or longer acyl chains, affecting its solubility, reactivity, and interaction with biological molecules.
Properties
CAS No. |
66279-77-4 |
|---|---|
Molecular Formula |
C13H26NO4+ |
Molecular Weight |
260.35 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/p+1/t11-/m1/s1 |
InChI Key |
VVPRQWTYSNDTEA-LLVKDONJSA-O |
Isomeric SMILES |
CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
Canonical SMILES |
CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



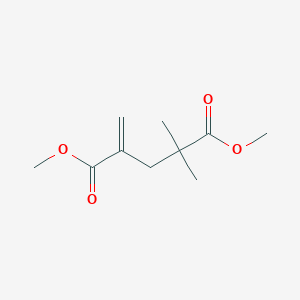
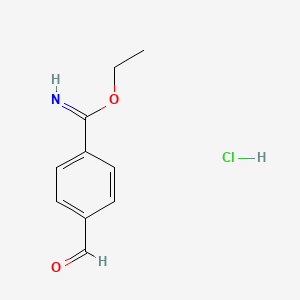


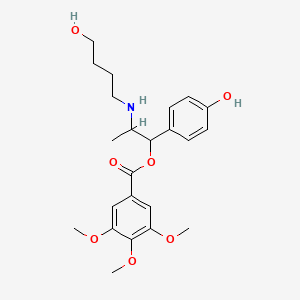

![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)
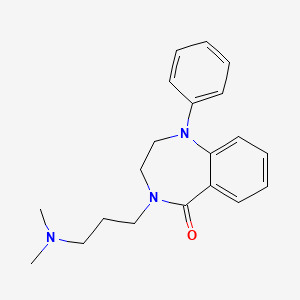
![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)

